Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Description
Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C22H19N3O6 and its molecular weight is 421.409. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a dihydropyridine structure are often calcium channel blockers. They bind to L-type calcium channels in the heart and blood vessels, reducing calcium influx and causing muscle relaxation .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The nitrobenzyl group could potentially undergo a redox reaction or act as a leaving group .
Biochemical Pathways
If this compound is a calcium channel blocker, it would affect the calcium signaling pathway. This could lead to decreased muscle contraction, reduced heart rate, and vasodilation .
Pharmacokinetics
The compound’s pharmacokinetics would depend on its physicochemical properties, such as its solubility, stability, and permeability. The ethyl and benzoate groups might enhance its lipophilicity, potentially improving its absorption and distribution .
Result of Action
The cellular effects would depend on the specific targets of the compound. If it’s a calcium channel blocker, it could lead to relaxation of cardiac and smooth muscle, reducing blood pressure and heart rate .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could influence the compound’s action. For example, acidic conditions might promote protonation of the compound, potentially affecting its binding to targets .
Properties
IUPAC Name |
ethyl 4-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-2-31-22(28)16-8-10-17(11-9-16)23-20(26)19-7-4-12-24(21(19)27)14-15-5-3-6-18(13-15)25(29)30/h3-13H,2,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRWVXJKLHDINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.